molecular formula C4H9B B1375760 2-Bromo-2-methylpropane-d9 CAS No. 42310-83-8

2-Bromo-2-methylpropane-d9

Cat. No.: B1375760
CAS No.: 42310-83-8
M. Wt: 146.07 g/mol
InChI Key: RKSOPLXZQNSWAS-GQALSZNTSA-N
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Description

2-Bromo-2-methylpropane-d9, also known as tert-butyl bromide-d9, is a deuterated compound with the molecular formula (CD3)3CBr. It is a stable isotope-labeled compound where the hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Biochemical Analysis

Biochemical Properties

2-Bromo-2-methylpropane-d9 plays a significant role in biochemical reactions, particularly in the study of nucleoside modifications. It has been observed to induce massive deadenylation of adenine-based nucleosides and deguanylation of guanine-based nucleosides . This compound interacts with various enzymes and proteins involved in nucleoside metabolism, such as nucleoside hydrolases and deaminases. The nature of these interactions typically involves the formation of covalent bonds with the nucleosides, leading to their modification and subsequent degradation.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to disrupt normal nucleoside metabolism, leading to changes in gene expression patterns and cellular stress responses . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with nucleosides. This binding leads to the inhibition of nucleoside hydrolases and deaminases, resulting in the accumulation of modified nucleosides and their subsequent degradation . Additionally, the compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins involved in nucleoside metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild modifications in nucleoside metabolism without causing significant toxicity . At higher doses, it can lead to severe toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific concentration of the compound is required to induce noticeable biochemical changes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nucleoside metabolism. It interacts with enzymes such as nucleoside hydrolases and deaminases, leading to the modification and degradation of nucleosides . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can vary depending on the cell type and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with nucleosides and enzymes involved in nucleoside metabolism . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2-methylpropane-d9 can be synthesized through the bromination of 2-methylpropane-d9 (tert-butyl-d9) using bromine or hydrogen bromide in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds as follows:

    Starting Material: 2-Methylpropane-d9

    Reagent: Bromine (Br2) or Hydrogen Bromide (HBr)

    Conditions: Radical initiator (UV light or peroxide)

The reaction mechanism involves the homolytic cleavage of the bromine molecule to form bromine radicals, which then abstract a hydrogen atom from the 2-methylpropane-d9, forming a tert-butyl radical. This radical reacts with another bromine molecule to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials and reagents is crucial to maintain the isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methylpropane-d9 undergoes several types of chemical reactions, including:

    Nucleophilic Substitution (SN1 and SN2): Due to the presence of the bromine atom, it readily participates in nucleophilic substitution reactions.

    Elimination Reactions (E1 and E2): It can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-). The reaction conditions vary depending on whether the reaction follows an SN1 or SN2 mechanism.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions.

Major Products

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with hydroxide ions produces tert-butyl alcohol-d9.

    Elimination Reactions: The major product is isobutene-d9.

Scientific Research Applications

2-Bromo-2-methylpropane-d9 is widely used in scientific research due to its deuterium labeling. Some key applications include:

    NMR Spectroscopy: The deuterium atoms provide a distinct NMR signal, making it useful for studying reaction mechanisms and molecular structures.

    Isotope Tracing: It is used in metabolic studies to trace the pathways of organic compounds.

    Chemical Kinetics: The compound is used to study the kinetics of chemical reactions involving tert-butyl groups.

    Pharmaceutical Research: It serves as a precursor in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-bromo-2-methylpropane-d9 in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the compound forms a double bond through the removal of a proton and a bromide ion.

Comparison with Similar Compounds

2-Bromo-2-methylpropane-d9 can be compared with other similar compounds such as:

    2-Chloro-2-methylpropane-d9: Similar in structure but with a chlorine atom instead of bromine. It undergoes similar reactions but with different reactivity.

    2-Bromo-2-methylpropane: The non-deuterated version, which is less useful in NMR studies due to the lack of deuterium labeling.

    tert-Butyl alcohol-d9: The alcohol derivative, useful in different types of chemical reactions and studies.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in spectroscopic studies and isotope tracing.

Properties

IUPAC Name

2-bromo-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSOPLXZQNSWAS-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746129
Record name 2-Bromo-2-(~2~H_3_)methyl(~2~H_6_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42310-83-8
Record name 2-Bromo-2-(~2~H_3_)methyl(~2~H_6_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42310-83-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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